molecular formula C19H21F2N3O B11514333 4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine

4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine

Cat. No.: B11514333
M. Wt: 345.4 g/mol
InChI Key: NDHPXXUXECWCRA-PTGBLXJZSA-N
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Description

4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring substituted with a fluorinated phenyl group and a hydrazinylidene propyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine typically involves multiple steps, including the formation of the hydrazinylidene intermediate and subsequent coupling with the fluorinated phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the hydrazinylidene group, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce various amines or hydrazines.

Scientific Research Applications

4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-4-nitrophenyl)morpholine
  • 4-Fluorophenylacetic acid

Uniqueness

4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine is unique due to its specific substitution pattern and the presence of both fluorinated and hydrazinylidene groups. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C19H21F2N3O

Molecular Weight

345.4 g/mol

IUPAC Name

4-fluoro-N-[(E)-1-(3-fluoro-4-morpholin-4-ylphenyl)propylideneamino]aniline

InChI

InChI=1S/C19H21F2N3O/c1-2-18(23-22-16-6-4-15(20)5-7-16)14-3-8-19(17(21)13-14)24-9-11-25-12-10-24/h3-8,13,22H,2,9-12H2,1H3/b23-18+

InChI Key

NDHPXXUXECWCRA-PTGBLXJZSA-N

Isomeric SMILES

CC/C(=N\NC1=CC=C(C=C1)F)/C2=CC(=C(C=C2)N3CCOCC3)F

Canonical SMILES

CCC(=NNC1=CC=C(C=C1)F)C2=CC(=C(C=C2)N3CCOCC3)F

Origin of Product

United States

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